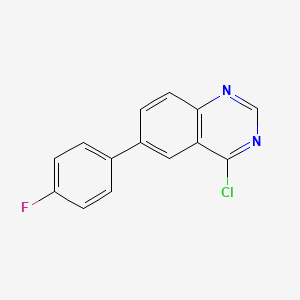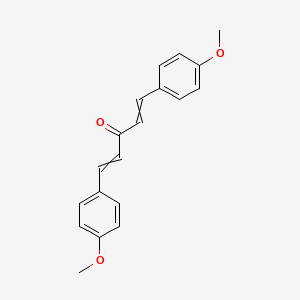
1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one is synthesized through the Claisen-Schmidt condensation reaction. This reaction involves the condensation of an aromatic aldehyde with a ketone in the presence of a base . The reaction conditions typically include:
Base: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux conditions
Industrial Production Methods
In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pH to ensure high yield and purity .
化学反应分析
Types of Reactions
1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones
Reduction: Alcohols
Substitution: Halogenated derivatives
科学研究应用
1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one has a wide range of applications in scientific research, including:
作用机制
The mechanism of action of 1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one involves its interaction with various molecular targets and pathways. The compound’s α,β-unsaturated ketone structure allows it to undergo Michael addition reactions with nucleophiles, leading to the formation of enolate intermediates . These intermediates can further react with biological molecules, potentially disrupting cellular processes and leading to cytotoxic effects .
相似化合物的比较
1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one can be compared with other similar compounds, such as:
1,5-bis(4-hydroxy-3-methoxyphenyl)penta-1,4-dien-3-one: Known for its enhanced biological activity due to the presence of hydroxyl groups.
1,5-bis(4-methylphenyl)penta-1,4-dien-3-one: Exhibits different physical properties and reactivity due to the presence of methyl groups.
The uniqueness of this compound lies in its methoxy groups, which influence its chemical reactivity and biological activity .
属性
分子式 |
C19H18O3 |
|---|---|
分子量 |
294.3 g/mol |
IUPAC 名称 |
1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one |
InChI |
InChI=1S/C19H18O3/c1-21-18-11-5-15(6-12-18)3-9-17(20)10-4-16-7-13-19(22-2)14-8-16/h3-14H,1-2H3 |
InChI 键 |
IOZVKDXPBWBUKY-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C=CC(=O)C=CC2=CC=C(C=C2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


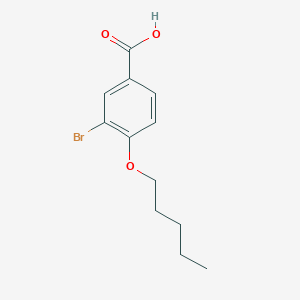
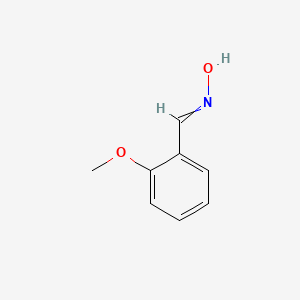
![N-(6-Hydroxyimidazo[1,2-A]pyridin-2-YL)cyclopropanecarboxamide](/img/structure/B8812846.png)
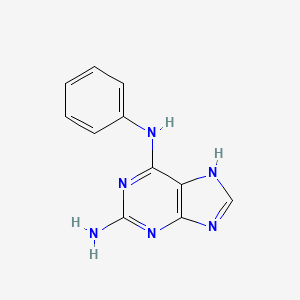
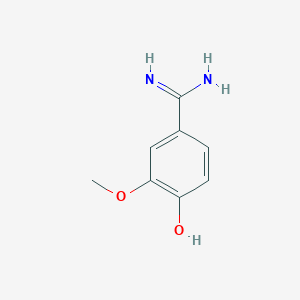
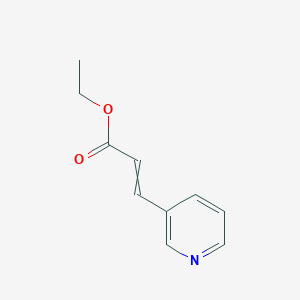
![5-Ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B8812859.png)
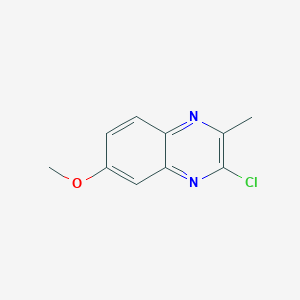
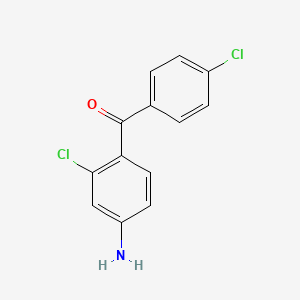

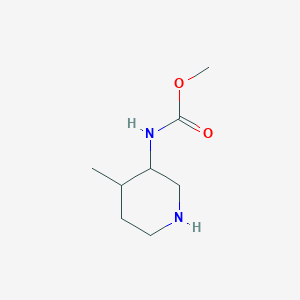
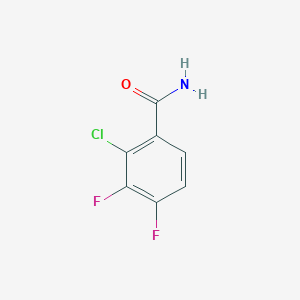
![Tert-butyl 6-benzyl-2,6-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B8812913.png)
